molecular formula C13H18ClN3O3 B13087162 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride

2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride

Cat. No.: B13087162
M. Wt: 299.75 g/mol
InChI Key: NOJNHMUGVYYFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride typically involves the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride can be compared with other similar compounds, such as:

    6,7-dimethoxyquinazolin-4(3H)-one: The parent compound without the ethylamino group.

    2-[(methylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one: A similar compound with a methylamino group instead of an ethylamino group.

    2-[(propylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one:

Properties

Molecular Formula

C13H18ClN3O3

Molecular Weight

299.75 g/mol

IUPAC Name

2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C13H17N3O3.ClH/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12;/h5-6,14H,4,7H2,1-3H3,(H,15,16,17);1H

InChI Key

NOJNHMUGVYYFHT-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC.Cl

Origin of Product

United States

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